N',N'-Di(desmethyl)azithromycin
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Overview
Description
N’,N’-Di(desmethyl)azithromycin is a derivative of azithromycin, a widely used macrolide antibiotic. This compound is characterized by the removal of two methyl groups from the nitrogen atoms in the azithromycin molecule. It has a molecular formula of C36H68N2O12 and a molecular weight of 720.93 g/mol . N’,N’-Di(desmethyl)azithromycin is primarily studied for its potential as an impurity in azithromycin formulations and its role in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-Di(desmethyl)azithromycin typically involves the demethylation of azithromycin. One common method includes dissolving azithromycin in acetone, followed by the addition of formaldehyde and formic acid. The solution is then refluxed, and activated carbon is added to remove impurities. Sodium hydroxide is subsequently added to induce the precipitation of N’,N’-Di(desmethyl)azithromycin, which is then isolated .
Industrial Production Methods
Industrial production of N’,N’-Di(desmethyl)azithromycin follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
N’,N’-Di(desmethyl)azithromycin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); often carried out in polar solvents like acetonitrile or dimethyl sulfoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce fully demethylated azithromycin. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N’,N’-Di(desmethyl)azithromycin has several scientific research applications, including:
Chemistry: Used as a reference standard for the analysis of azithromycin impurities and degradation products.
Biology: Studied for its potential effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of azithromycin formulations.
Industry: Utilized in the quality control and assurance processes for azithromycin production .
Mechanism of Action
N’,N’-Di(desmethyl)azithromycin exerts its effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, preventing the assembly of the 50S ribosomal subunit. As a result, bacterial protein synthesis is halted, leading to the control of bacterial infections .
Comparison with Similar Compounds
Similar Compounds
Azithromycin: The parent compound, widely used as an antibiotic.
N’-Desmethylazithromycin: A metabolite of azithromycin with one less methyl group.
3’-N-Demethylazithromycin: Another derivative with a single demethylation at a different position
Uniqueness
N’,N’-Di(desmethyl)azithromycin is unique due to its dual demethylation, which significantly alters its chemical and biological properties compared to azithromycin and its other derivatives. This compound’s distinct structure allows for specific interactions with bacterial ribosomes, making it a valuable tool for studying antibiotic resistance and protein synthesis .
Properties
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-amino-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H68N2O12/c1-13-25-36(10,44)29(40)22(6)38(11)17-18(2)15-34(8,43)31(50-33-27(39)24(37)14-19(3)46-33)20(4)28(21(5)32(42)48-25)49-26-16-35(9,45-12)30(41)23(7)47-26/h18-31,33,39-41,43-44H,13-17,37H2,1-12H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,33+,34-,35-,36-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDDIDGPAIGEHC-GGNUPITBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N)O)(C)O)C)C)C)O)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N)O)(C)O)C)C)C)O)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H68N2O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612069-27-9 |
Source
|
Record name | N',N'-Di(desmethyl)azithromycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612069279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N',N'-DI(DESMETHYL)AZITHROMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08RJ9G244H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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